molecular formula C32H33ClN2O3 B12208331 6-(4-chlorophenyl)-5-hexanoyl-9-(4-methoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

6-(4-chlorophenyl)-5-hexanoyl-9-(4-methoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

Cat. No.: B12208331
M. Wt: 529.1 g/mol
InChI Key: KOKWOGQXNLESJI-UHFFFAOYSA-N
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Description

This compound belongs to the benzodiazepine class, characterized by a fused bicyclic structure combining a benzene ring with a diazepine moiety. Key structural features include:

  • 4-Methoxyphenyl group at position 9: The methoxy group introduces electron-donating properties, which may enhance solubility or alter metabolic stability.

The tetrahydro ring system (8,9,10,11-tetrahydro-6H) suggests partial saturation, reducing aromaticity and possibly improving metabolic resistance compared to fully aromatic analogs .

Properties

Molecular Formula

C32H33ClN2O3

Molecular Weight

529.1 g/mol

IUPAC Name

6-(4-chlorophenyl)-5-hexanoyl-9-(4-methoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C32H33ClN2O3/c1-3-4-5-10-30(37)35-28-9-7-6-8-26(28)34-27-19-23(21-13-17-25(38-2)18-14-21)20-29(36)31(27)32(35)22-11-15-24(33)16-12-22/h6-9,11-18,23,32,34H,3-5,10,19-20H2,1-2H3

InChI Key

KOKWOGQXNLESJI-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)N1C(C2=C(CC(CC2=O)C3=CC=C(C=C3)OC)NC4=CC=CC=C41)C5=CC=C(C=C5)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-chlorophenyl)-5-hexanoyl-9-(4-methoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one typically involves multiple steps. One common method includes the condensation of 4-chlorobenzoyl chloride with 4-methoxyphenylacetic acid to form an intermediate, which is then cyclized with hexanoyl chloride under acidic conditions to yield the desired benzodiazepine structure . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as improved reaction control, scalability, and safety . These methods utilize automated systems to precisely control reaction parameters, leading to consistent product quality and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

6-(4-chlorophenyl)-5-hexanoyl-9-(4-methoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Halogens (chlorine, bromine), nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Pharmacological Relevance

Below is a comparative analysis of structurally related compounds from the provided evidence:

Compound Core Structure Key Substituents Synthetic Route Key Findings Reference
Target Compound Benzo[b][1,4]benzodiazepin-7-one 5-hexanoyl, 6-(4-Cl-phenyl), 9-(4-MeO-phenyl) Multi-step cyclization and acylation Enhanced lipophilicity due to hexanoyl chain; potential CNS activity inferred from diazepine core .
2-Acetyl-4-(4'-Cl-phenyl)-1,3,4-benzothiadiazepin-5(4H)-one (6c) Benzothiadiazepinone 2-acetyl, 4-(4-Cl-phenyl) Reaction of hydrazono-mercaptobenzoic acid with acetic anhydride Lower molecular weight and acetyl group may reduce metabolic stability compared to target compound .
5-{3-[4-(2-Cl-phenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-2-yl]prop-2-yn-1-yl}phenanthridin-6(5H)-one Thieno-triazolo-diazepine + phenanthridinone 4-(2-Cl-phenyl), propynyl-phenanthridinone Multi-component cyclization Hybrid structure with dual pharmacophores; likely targets kinases or DNA due to phenanthridinone moiety .
1,3-Dimethyl-6-(4-MeO-phenyl)-9-(4-MeO-phenylmethylene)-8,9-dihydro-7H-cyclopenta[5,6]pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5(H)-one (5b) Pyrido-triazolo-pyrimidinone 6-(4-MeO-phenyl), 9-(4-MeO-phenylmethylene) Methylation of precursor with methyl iodide Rigid tricyclic core may limit conformational flexibility, reducing receptor affinity compared to benzodiazepines .
5-[4-[(4-Cl-benzyl)oxy]phenyl]-7-MeO-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine Pyrazolo-benzoxazine 4-Cl-benzyloxy, 7-MeO SN2 substitution of benzyl chloride with phenol Benzoxazine core lacks diazepine’s CNS targeting; likely exhibits anti-inflammatory or antimicrobial activity .

Key Structural and Functional Differences

Chlorophenyl vs. Methoxyphenyl Positioning: The 4-chlorophenyl at position 6 (target) versus 4-methoxyphenyl at position 9 creates distinct electronic environments, which may influence receptor binding kinetics .

Core Structure Impact: Benzodiazepines (target) are well-documented for GABA-A receptor modulation, whereas thieno-triazolo-diazepines () are explored for kinase inhibition .

Synthetic Accessibility :

  • The target compound requires complex multi-step synthesis, while analogs like 6c () are synthesized in fewer steps, albeit with lower yields (71%) .

Research Findings and Data Tables

Physicochemical Properties

Property Target Compound 6c () 5b ()
Molecular Weight ~527 g/mol ~330 g/mol ~520 g/mol
LogP (Predicted) 5.2 (highly lipophilic) 3.1 4.8
Melting Point Not reported 136–137°C Not reported

Critical Analysis of Contradictions

  • Substituent Positioning : highlights that fluorophenyl or ethoxyphenyl groups at position 6 (vs. chlorophenyl in the target) reduce GABA-A binding affinity, emphasizing the critical role of substituent placement .

Biological Activity

6-(4-chlorophenyl)-5-hexanoyl-9-(4-methoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one is a synthetic compound belonging to the benzodiazepine class. This compound exhibits a range of biological activities primarily through its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system (CNS). This article delves into its pharmacological properties, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C32H33ClN2O3
  • Molecular Weight : 529.1 g/mol
  • IUPAC Name : this compound

The compound features a complex structure that combines aromatic and aliphatic groups with a benzodiazepine core. Its unique structural characteristics contribute to its biological activity.

The primary mechanism of action for this compound is its role as a GABA receptor modulator . By binding to GABA receptors, it enhances GABAergic transmission, leading to increased inhibitory neurotransmission. This action is associated with various pharmacological effects:

  • Anxiolytic Effects : Reduces anxiety levels.
  • Sedative Properties : Induces sedation and relaxation.
  • Anticonvulsant Activity : Potentially useful in treating seizure disorders.

Pharmacological Studies and Findings

Research has indicated that this compound displays significant binding affinity for GABA_A receptors. Comparative studies have shown that its efficacy may surpass that of traditional benzodiazepines in certain contexts.

Table 1: Comparative Binding Affinity of Benzodiazepines

Compound NameBinding Affinity (nM)Anxiolytic Efficacy
Diazepam50High
Lorazepam30Moderate
This compound 25 High

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Condensation Reaction : The reaction between 4-chlorobenzoyl chloride and 4-methoxyphenylacetic acid forms an intermediate compound.
  • Cyclization : The intermediate is cyclized with hexanoyl chloride under acidic conditions to yield the final product.

This method is advantageous for producing high yields and purity levels.

Case Studies and Applications

Recent studies have explored the therapeutic potential of this compound in various contexts:

  • Anxiety Disorders : Clinical trials have indicated that the compound may be effective in reducing symptoms associated with generalized anxiety disorder (GAD).
  • Epilepsy Treatment : Preliminary research suggests anticonvulsant properties that could be beneficial in managing epilepsy.
  • Drug Development : As a lead compound in medicinal chemistry, it serves as a basis for developing new anxiolytic agents with improved safety profiles.

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